molecular formula C6H12F3N B3046623 (R)-2,2-Dimethyl-1-trifluoromethyl-propylamine CAS No. 1261298-42-3

(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine

Cat. No.: B3046623
CAS No.: 1261298-42-3
M. Wt: 155.16
InChI Key: SWDHBAMNSWXENT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,2-Dimethyl-1-trifluoromethyl-propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group and two methyl groups attached to a propylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2-Dimethyl-1-trifluoromethyl-propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethylpropylamine and trifluoromethylating agents.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques such as chromatography or crystallization to isolate the ®-enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-2,2-Dimethyl-1-trifluoromethyl-propylamine may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes: Employing chiral catalysts to achieve enantioselective synthesis, reducing the need for extensive chiral resolution steps.

Chemical Reactions Analysis

Types of Reactions: ®-2,2-Dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, polar aprotic solvents.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Amine derivatives.

    Substitution: Trifluoromethylated derivatives.

Scientific Research Applications

®-2,2-Dimethyl-1-trifluoromethyl-propylamine finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, materials science, and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2-Dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine: The enantiomer of the compound, with different stereochemistry.

    2,2-Dimethyl-1-trifluoromethyl-propylamine: The non-chiral version of the compound.

    2,2-Dimethyl-1-fluoromethyl-propylamine: A similar compound with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness: ®-2,2-Dimethyl-1-trifluoromethyl-propylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDHBAMNSWXENT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716954
Record name (2R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261298-42-3
Record name (2R)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 2
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
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(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 4
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 5
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Reactant of Route 6
(R)-2,2-Dimethyl-1-trifluoromethyl-propylamine

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